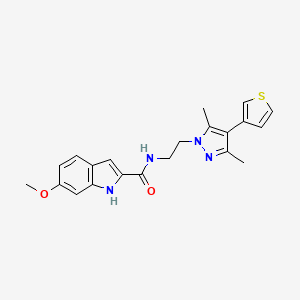

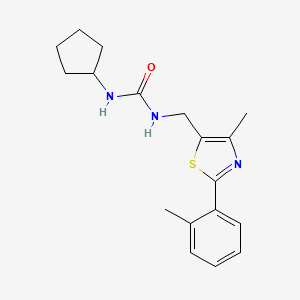

![molecular formula C22H21N7O2 B2651916 6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 863018-58-0](/img/structure/B2651916.png)

6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine . It’s related to a series of compounds that were designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these acylated 5-acetyl-4-aminopyrimidines are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with a phenylpiperazinyl group attached to a triazolopyrimidinone core . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation, cyclization, and possibly other steps depending on the specific synthetic route . The exact reactions would depend on the starting materials and conditions used.Scientific Research Applications

Phosphodiesterase Inhibition and Antihypertensive Activity

Compounds closely related to the chemical have been synthesized and evaluated for their inhibition of cyclic GMP-specific phosphodiesterase (type V), demonstrating significant enzymatic and cellular activity. These activities suggest potential for exploring cardiovascular therapeutic applications, specifically regarding antihypertensive effects. Notable compounds in this category showed significant in vivo oral antihypertensive activity, highlighting their potential as lead compounds for further drug development in cardiovascular disease management (Dumaitre & Dodic, 1996).

Anticancer and Anti-inflammatory Agents

Research on analogs of the compound has revealed significant anticancer and anti-5-lipoxygenase activities. Novel series of derivatives were synthesized and showed cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) discussions in these studies offer insights into designing more potent analogs with targeted anticancer properties (Rahmouni et al., 2016). Additionally, certain derivatives have been identified with significant anti-inflammatory properties without ulcerogenic activity, indicating their potential as safer nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983).

Antibacterial Activity

Further studies have demonstrated the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. These findings suggest the potential for developing new antimicrobial agents based on structural analogs of the compound , addressing the need for new treatments in the face of antibiotic resistance (Ali et al., 2003).

Neurodegenerative Disease Research

Compounds with a similar structural framework have been explored for their role in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. These compounds act as inhibitors of phosphodiesterase 1 (PDE1), with potential applications in improving cognitive functions in disorders such as schizophrenia and Alzheimer's disease (Li et al., 2016).

Mechanism of Action

The mechanism of action of this compound is likely related to its inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain . This could potentially make it useful in the treatment of Alzheimer’s disease, which is characterized by a deficiency of acetylcholine .

Future Directions

Properties

IUPAC Name |

6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O2/c30-19(27-13-11-26(12-14-27)17-7-3-1-4-8-17)15-28-16-23-21-20(22(28)31)24-25-29(21)18-9-5-2-6-10-18/h1-10,16H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEMGMDVOOXBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

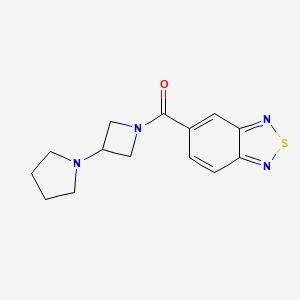

![2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B2651836.png)

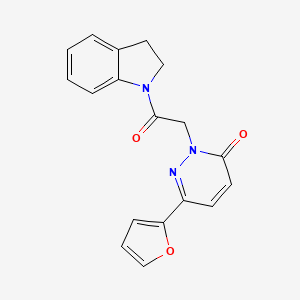

![N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2651838.png)

![tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2651841.png)

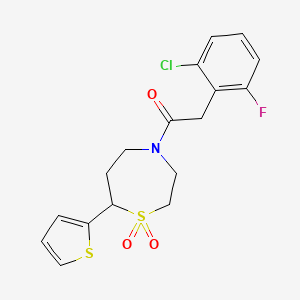

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2651842.png)

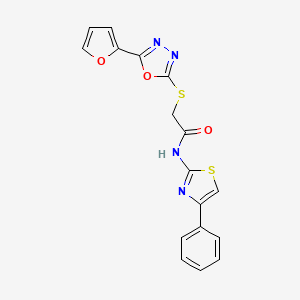

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2651843.png)

![6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2651845.png)

![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2651855.png)